molecular formula C15H25NO3 B2471492 Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate CAS No. 2138227-32-2

Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B2471492
CAS No.: 2138227-32-2
M. Wt: 267.369
InChI Key: YIGDKJRYDUZGGY-UHFFFAOYSA-N
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Description

Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate: is a chemical compound with the molecular formula C15H25NO3 It is characterized by a spirocyclic structure, which includes a formyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of a suitable spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or sodium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products Formed

    Oxidation: Tert-butyl 8-carboxy-7-azaspiro[4.5]decane-7-carboxylate

    Reduction: Tert-butyl 8-hydroxymethyl-7-azaspiro[4.5]decane-7-carboxylate

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a building block in the design of biologically active molecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of spirocyclic pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.

Mechanism of Action

The mechanism of action of tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate is primarily related to its ability to undergo various chemical transformations. The formyl group can participate in nucleophilic addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate
  • Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

Uniqueness

Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both a formyl group and a tert-butyl ester. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, setting it apart from similar compounds.

Properties

IUPAC Name

tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-11-15(7-4-5-8-15)9-6-12(16)10-17/h10,12H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGDKJRYDUZGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCCC2)CCC1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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